7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core substituted with a dimethoxymethyl group. The presence of this group imparts distinct chemical properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
- 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-(4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine
Uniqueness
7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of the dimethoxymethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for therapeutic applications.
- Molecular Formula : C₉H₁₅N₃O₂
- Molecular Weight : 197.23 g/mol
- CAS Number : 1697915-61-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an inhibitor in different biological pathways.
Table 1: Summary of Biological Activities
The compound's biological activities are primarily attributed to its interaction with specific molecular targets:
- ENPP1 Inhibition : The compound acts as a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a crucial role in modulating the cGAS-STING pathway—a key player in the immune response against tumors.
- Antiviral Mechanism : In silico studies suggest that it may bind effectively to the spike protein of SARS-CoV-2, potentially blocking viral entry into host cells.
- Cytotoxic Effects : The compound has shown significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HCT116), indicating its potential as a chemotherapeutic agent.
Case Study 1: Antitumor Efficacy
In a study assessing the compound's antitumor efficacy, treatment with this compound combined with anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% in murine models. This highlights its potential in enhancing the effects of existing immunotherapies .
Case Study 2: Antiviral Activity Against SARS-CoV-2
Research utilizing molecular docking simulations indicated that the compound could effectively inhibit the binding of the spike protein to ACE2 receptors on human cells. This suggests potential use as a therapeutic agent against COVID-19 .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
7-(dimethoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3O2/c1-13-8(14-2)7-3-5-12-6-4-10-9(12)11-7/h4,6-8H,3,5H2,1-2H3,(H,10,11) |
InChI Key |
SUCZWPQWXJZNHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCN2C=CN=C2N1)OC |
Origin of Product |
United States |
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